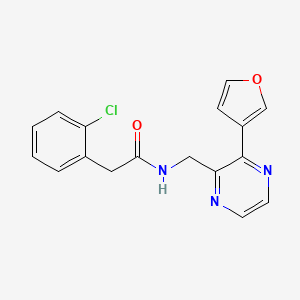
2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide” is a chemical compound that is used in the preparation of medicaments for inhibiting NO synthase . It is also used for treating various conditions such as migraine, septicemic shock, multiple sclerosis, Parkinson’s disease, Alzheimer’s disease, Huntington’s chorea, inflammations, inflammatory pains, cerebral ischemia, diabetes, meningitis, arteriosclerosis, and for wound healing .
Applications De Recherche Scientifique
Crystal Structure Analysis
2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide and related compounds have been studied for their crystal structures to understand their molecular interactions and assembly. For instance, compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibit intermolecular hydrogen bonds and arene interactions that form complex sheets within their crystalline structure (Narayana et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of crystalline acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown promising results for their use in photonic devices such as optical switches and modulators. The unique polarization effects and environmental interactions contribute to their potential in optical energy applications (Castro et al., 2017).
Antimicrobial and Antitubercular Activities
Compounds bearing the furan nucleus, similar to the core structure of 2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Their biological evaluation has demonstrated significant efficacy, making them valuable candidates for further drug development (Bhoot et al., 2011).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have explored the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. These complexes exhibit significant antioxidant properties, highlighting their potential for therapeutic applications (Chkirate et al., 2019).
Ligand-Protein Interactions
The exploration of ligand-protein interactions and the photovoltaic efficiency of benzothiazolinone acetamide analogs offer insights into their bioactive potential. These compounds, through spectroscopic and quantum mechanical studies, have shown good light harvesting efficiency and non-linear optical activity, suggesting applications in dye-sensitized solar cells and as potential therapeutics (Mary et al., 2020).
Mécanisme D'action
The mechanism of action of this compound is related to its ability to inhibit NO synthase . NO synthase is an enzyme responsible for the physiological formation of nitric oxide (NO), which regulates a large number of physiological processes, including neurotransmission, the relaxation and proliferation of smooth muscle, the adhesion and aggregation of thrombocytes, and also tissue damage and inflammation .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWJQYLGYUJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
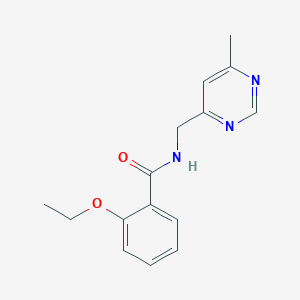
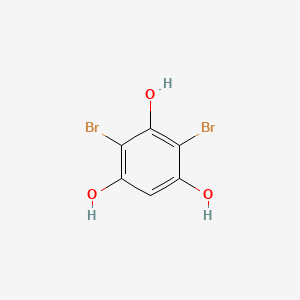
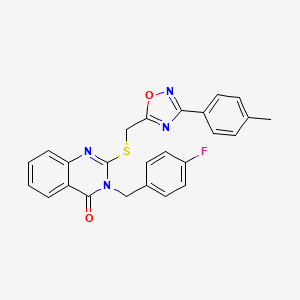

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
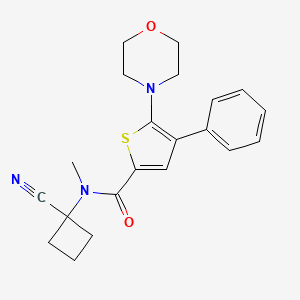
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
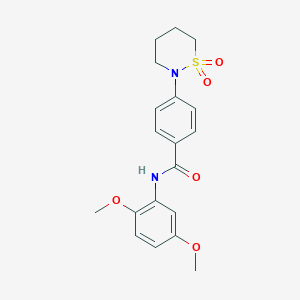
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)


![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)
![N-(3-fluorophenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424953.png)